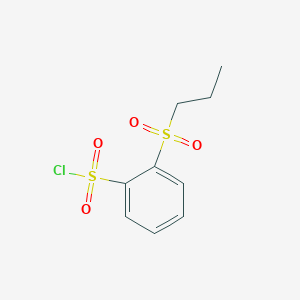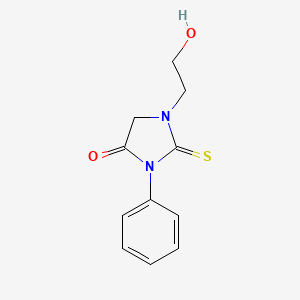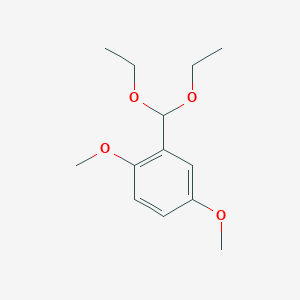
3-Acetyl-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzamide group attached to a quinoline ring, with an acetyl group at the 3-position of the benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-N-(quinolin-8-yl)benzamide can be achieved through various methods. One common approach involves the reaction of N-(quinolin-8-yl)benzamide with acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions, resulting in the acetylation of the benzamide group .
Another method involves the use of microwave irradiation to accelerate the cross-dehydrogenative coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile. This metal-free reaction is promoted by benzoyl peroxide and occurs at elevated temperatures, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous due to its operational simplicity, rapid reaction times, and scalability to gram-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
3-Acetyl-N-(quinolin-8-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives
Mechanism of Action
The mechanism of action of 3-Acetyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can act as a bidentate ligand, coordinating with metal ions and facilitating various catalytic processes. Additionally, its ability to undergo C-H bond activation makes it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the acetyl group at the 3-position.
3-Acetylquinoline: Lacks the benzamide group.
Quinazolin-4(3H)-ones: Structurally similar but with different functional groups.
Uniqueness
3-Acetyl-N-(quinolin-8-yl)benzamide is unique due to its combination of a benzamide group, a quinoline ring, and an acetyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-acetyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C18H14N2O2/c1-12(21)14-6-2-7-15(11-14)18(22)20-16-9-3-5-13-8-4-10-19-17(13)16/h2-11H,1H3,(H,20,22) |
InChI Key |
UXJQHNNBXIQTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


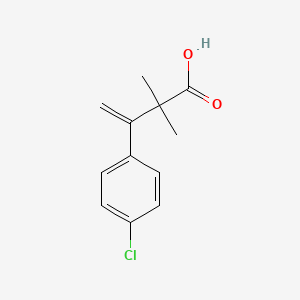
![3-(2-chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14139552.png)
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
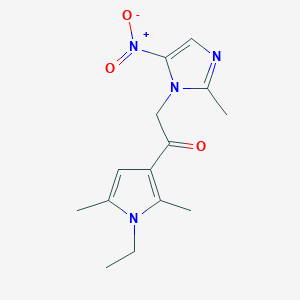
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
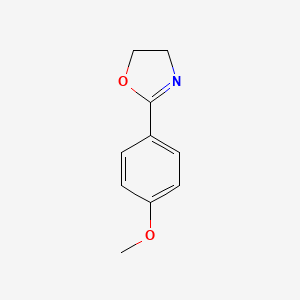

![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)
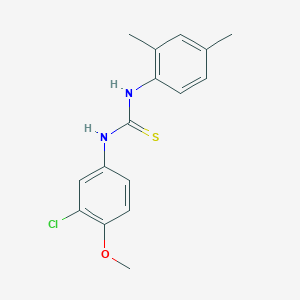
![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
